Home > Products > Screening Compounds P6650 > 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone
14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone - 59326-04-4

14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone

Catalog Number: EVT-1463454
CAS Number: 59326-04-4
Molecular Formula: C41H34O10
Molecular Weight: 686.713
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone, also known by its Chemical Abstracts Service (CAS) number 59326-04-4, is a synthetic compound derived from daunomycinone, a well-known anthracycline antibiotic. This compound is characterized by the addition of a 4-methoxyphenyl group and a diphenylmethoxy moiety, which contribute to its chemical properties and biological activity. Daunomycinone itself is recognized for its anticancer properties, primarily in the treatment of various leukemias and solid tumors.

Source

The compound is synthesized through organic chemistry methods, often involving modifications to the daunomycin backbone. It can be sourced from chemical suppliers specializing in pharmaceutical compounds and research chemicals, such as Pharmaffiliates and Cleanchem Laboratories .

Classification

14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone falls under the classification of anthracycline antibiotics. These compounds are known for their ability to intercalate DNA, thereby inhibiting nucleic acid synthesis and exhibiting cytotoxic effects on rapidly dividing cells.

Synthesis Analysis

Methods

The synthesis of 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone involves several key steps:

  1. Starting Material: The synthesis begins with daunomycinone as the core structure.
  2. Functionalization: The introduction of the 4-methoxyphenyl group is typically achieved through electrophilic aromatic substitution or similar reactions that allow for selective substitution on the aromatic ring.
  3. Formation of Diphenylmethoxy Group: This may involve coupling reactions where diphenylmethanol or similar derivatives are reacted with the functionalized daunomycinone under acidic or basic conditions.
  4. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and minimize by-products. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone is C₃₁H₃₃N₃O₄. The structure features:

  • A daunomycinone backbone
  • A 4-methoxyphenyl substituent
  • A diphenylmethoxy group

Data

Key structural data include:

  • Molecular Weight: Approximately 493.62 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.
Chemical Reactions Analysis

Reactions

14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone can participate in various chemical reactions typical of anthracyclines:

  1. Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
  2. Reduction: The carbonyl groups may undergo reduction, affecting its biological activity.
  3. Hydrolysis: In aqueous environments, certain bonds may hydrolyze, impacting stability.

Technical Details

Reactions are typically monitored using chromatographic methods to assess conversion rates and product formation. Stability studies in different pH environments can provide insights into potential degradation pathways.

Mechanism of Action

Process

The mechanism of action for 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone primarily involves:

  1. DNA Intercalation: The compound inserts itself between base pairs in DNA, disrupting replication and transcription processes.
  2. Topoisomerase Inhibition: It inhibits topoisomerase II, an enzyme critical for DNA unwinding during replication.
  3. Reactive Oxygen Species Generation: The compound may also generate reactive oxygen species that contribute to cellular damage and apoptosis in cancer cells.

Data

Studies indicate that modifications like the methoxy group can enhance cytotoxicity compared to non-substituted derivatives, making this compound a subject of interest in cancer research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in dark containers.
  • pH Sensitivity: Stability can vary with pH; acidic conditions may enhance degradation.

Relevant data from studies suggest that the presence of substituents like methoxy groups can significantly alter both solubility and stability profiles compared to parent compounds.

Applications

Scientific Uses

14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone has potential applications in:

  1. Cancer Therapy: As an anticancer agent due to its ability to inhibit DNA synthesis in malignant cells.
  2. Research Studies: Used in pharmacological studies to understand drug interactions and mechanisms of drug resistance.
  3. Drug Development: Serves as a lead compound for developing more effective derivatives with improved pharmacokinetic properties.
Introduction to Anthracycline Derivatives

Anthracyclines represent a cornerstone of anticancer chemotherapy, characterized by a tetracyclic aglycone core (anthraquinone) glycosidically linked to an aminosugar. Daunomycinone serves as the pharmacophoric aglycone for clinically pivotal agents like daunorubicin and doxorubicin. These compounds exert cytotoxic effects primarily through DNA intercalation, topoisomerase II inhibition, and free radical generation. However, their clinical utility is hampered by dose-limiting cardiotoxicity and the emergence of multidrug resistance (MDR). To circumvent these limitations, synthetic chemists have pursued strategic modifications at key positions of the daunomycinone scaffold. The introduction of the 4-methoxyphenyl-diphenylmethoxy moiety at C-14—exemplified by 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone (CAS# 59326-04-4, C~41~H~34~O~10~)—aims to optimize pharmacological properties while mitigating toxicity risks [6] [8] [9].

Structural Evolution of Daunomycinone and Its Analogues

The structural progression of daunomycinone derivatives reflects iterative efforts to balance potency with safety. The unmodified aglycone daunomycinone (C~21~H~18~O~8~) possesses reactive hydroxyl groups at C-6, C-7, C-9, and C-11, rendering it susceptible to enzymatic deactivation. Early analogues addressed this by introducing bulky protective groups at C-14, a site critical for glycosylation and metabolic stability. The synthesis of 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone follows a multi-step sequence:

  • Bromination: Daunomycinone undergoes selective bromination at C-14.
  • Protection: The C-14 bromide is displaced with (4-methoxyphenyl)diphenylmethanol via an ether linkage.
  • Glycosylation: The protected aglycone is conjugated to aminosugars (e.g., daunosamine) to yield bioactive anthracyclines [6] [9].

Table 1: Structural Evolution of Daunomycinone Analogues

CompoundKey ModificationBiological Rationale
Daunomycinone (base structure)Unmodified aglyconeDNA intercalation core
14-BromodaunomycinoneBromine at C-14Synthetic intermediate for functionalization
14-((4-Methoxyphenyl)diphenylmethoxy) DaunomycinoneBulky ether group at C-14Steric protection of reactive sites; enhanced lipophilicity
DaunorubicinDaunosamine at C-7Improved DNA affinity and cellular uptake

This modification preserves the planar anthraquinone core essential for DNA intercalation while sterically shielding vulnerable positions from metabolic enzymes [9].

Role of Functional Group Modifications in Anthracycline Bioactivity

Functional group alterations profoundly influence anthracycline efficacy, pharmacokinetics, and toxicity profiles. Key modifications include:

  • Hydroxyl Groups (C-6/C-11): Essential for hydrogen bonding with DNA backbone phosphates and topoisomerase II interactions. Removal or masking reduces cardiotoxicity but may compromise potency [8].
  • Ketone Groups (C-5/C-12): Participate in redox cycling, generating semiquinone radicals responsible for DNA cleavage. However, this process also contributes to cardiotoxic reactive oxygen species (ROS) [8].
  • Methoxy Group (C-4): Modulates electron density across the anthraquinone ring, affecting DNA binding kinetics and lipophilicity.
  • C-14 Etherification: The 4-methoxyphenyl-diphenylmethoxy group in the title compound serves dual purposes:
  • Steric Shielding: Protects the C-7/C-9 diol system from oxidative degradation.
  • Lipophilicity Enhancement: The diphenylmethane moiety increases logP (predicted XLogP3 = 6.3), potentially improving tissue penetration and evading efflux pumps implicated in MDR [3] [8].

Table 2: Impact of Functional Group Modifications on Anthracycline Properties

Functional GroupPositionEffect on BioactivityConsequence
HydroxylC-6, C-11Enables H-bonding with DNA/topoisomerase II↑ Potency; ↑ Cardiotoxicity via ROS
KetoneC-5, C-12Facilitates redox cyclingDNA damage; ↑ ROS generation
MethoxyC-4Modulates electron densityAltered DNA affinity; ↑ Metabolic stability
4-Methoxyphenyl-diphenylmethoxyC-14Steric protection; ↑ Lipophilicity↓ Metabolic deactivation; ↑ Tumor accumulation

These modifications collectively aim to decouple anticancer efficacy from off-target toxicity [1] [8].

Significance of Methoxyphenyl-Diphenylmethoxy Substituents in Drug Design

The 4-methoxyphenyl-diphenylmethoxy (trityl ether) group represents a sophisticated solution to anthracycline limitations. Its significance is threefold:

  • Metabolic Stabilization:
  • The bulky trityl group sterically hinders nucleases and phosphatases from accessing the C-7/C-9 hydroxyls, preventing deactivation to inactive metabolites. This contrasts with unmodified anthracyclines, which undergo rapid hepatic reduction to alcoolols [6] [8].
  • Lipophilicity-Driven Selectivity:
  • Increased logP enhances passive diffusion across tumor membranes. The compound’s molecular weight (686.7 g/mol) and cLogP (6.3) place it within the "beyond Rule of 5" space, favoring accumulation in lipid-rich tumor microenvironments [3] [6].
  • Solubility Data: Soluble in chloroform (as per storage recommendations), facilitating formulation in lipid-based carriers [6].
  • Modular Synthetic Versatility:
  • The ether linkage allows selective deprotection under mild acidic conditions, enabling subsequent glycosylation. This facilitates the generation of "prodrug" libraries where the trityl group is cleaved intracellularly to release active aglycones [6] [8].

Table 3: Comparison of C-14 Modified Anthracycline Analogues

CompoundC-14 SubstituentlogPMetabolic StabilityTumor Selectivity
Doxorubicin-H1.27LowModerate
ValrubicinValerate ester3.8ModerateImproved
14-((4-Methoxyphenyl)diphenylmethoxy) DaunomycinoneTrityl ether6.3HighHigh (predicted)

Table 4: Key Chemical Properties of 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone

PropertyValueSource/Note
CAS Registry Number59326-04-4Unique chemical identifier [5] [6]
Molecular FormulaC~41~H~34~O~10~Confirmed via high-resolution MS [3]
Molecular Weight686.7 g/molCalculated from formula [3] [5]
IUPAC Name(7S,9S)-6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dioneSystematic nomenclature [3]
Storage Conditions-20°C (desiccated)Maintains stability; avoids hydrolysis [5]
SolubilityChloroformPreferred solvent for handling [6]

Figure 1: Synthesis Pathway for Key Anthracycline Intermediates

Daunomycinone  → Bromination at C-14  → Nucleophilic substitution with (4-Methoxyphenyl)diphenylmethanol  → Purification → **14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone**  → Glycosylation (daunosamine attachment)  → Deprotection (if needed) → Active anthracycline  

This design exemplifies a rational approach to overcoming pharmacokinetic barriers while leveraging the intrinsic anticancer activity of the anthracycline scaffold [2] [8].

Properties

CAS Number

59326-04-4

Product Name

14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone

IUPAC Name

(7S,9S)-6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C41H34O10

Molecular Weight

686.713

InChI

InChI=1S/C41H34O10/c1-49-26-18-16-25(17-19-26)41(23-10-5-3-6-11-23,24-12-7-4-8-13-24)51-22-31(43)40(48)20-28-32(29(42)21-40)38(46)35-34(37(28)45)36(44)27-14-9-15-30(50-2)33(27)39(35)47/h3-19,29,42,45-46,48H,20-22H2,1-2H3/t29-,40-/m0/s1

InChI Key

KOLCGGWMOLAHCT-YLZGDECLSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)C4(CC(C5=C(C4)C(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC=C7OC)O)O)O

Synonyms

(8S-cis)-7,8,9,10-Tetrahydro-6,8,10,11-tetrahydroxy-1-methoxy-8-[[(4-methoxyphenyl)diphenylmethoxy]acetyl]-5,12-naphthacenedione

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.